molecular formula C23H27N3O4S B2355195 N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537679-46-2

N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2355195
CAS No.: 537679-46-2
M. Wt: 441.55
InChI Key: KJRNHFZVJFXHIB-UHFFFAOYSA-N
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Description

The compound N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine derivative characterized by:

  • A tetrahydropyrimidine core with a 2-thioxo group.
  • A 3,4,5-trimethoxyphenyl substituent at position 4, contributing steric bulk and lipophilicity.
  • A 3,5-dimethylphenyl carboxamide group at position 5, influencing solubility and steric interactions.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-12-7-13(2)9-16(8-12)25-22(27)19-14(3)24-23(31)26-20(19)15-10-17(28-4)21(30-6)18(11-15)29-5/h7-11,20H,1-6H3,(H,25,27)(H2,24,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRNHFZVJFXHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=C(C(=C3)OC)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide (referred to as Compound 1) is a synthetic compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of Compound 1, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C20H24N2O4S
Molecular Weight: 396.48 g/mol
IUPAC Name: this compound

The compound features a thioxo group and multiple aromatic rings that contribute to its biological properties. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that Compound 1 exhibits significant antitumor activity against various cancer cell lines. In vitro assays demonstrated that it inhibits cell proliferation in human carcinoma cells such as HepG2 (liver cancer) and MCF-7 (breast cancer) with IC50 values ranging from 10 to 30 µM. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Effects

Compound 1 has also shown antimicrobial properties against a range of bacterial strains. In particular, it demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were reported between 15 to 25 µg/mL. The antimicrobial mechanism is hypothesized to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Properties

In addition to its antitumor and antimicrobial activities, Compound 1 exhibits anti-inflammatory effects. Studies have shown that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases .

Study on Antitumor Activity

A study conducted by Shen et al. evaluated the antitumor efficacy of Compound 1 in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups treated with placebo. Histological analysis revealed increased apoptosis in tumor tissues treated with Compound 1 .

Study on Antimicrobial Activity

Another study assessed the antimicrobial effectiveness of Compound 1 against multi-drug resistant strains of bacteria. The results highlighted its potential as an alternative therapeutic agent in combating resistant infections .

Data Table: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50/MIC (µM)Mechanism of Action
AntitumorHepG210–30Induction of apoptosis
MCF-710–30Activation of caspase pathways
AntimicrobialStaphylococcus aureus15–25Disruption of cell wall synthesis
Streptococcus pneumoniae15–25Disruption of cell wall synthesis
Anti-inflammatoryMacrophagesNot specifiedInhibition of TNF-alpha and IL-6 production

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (‑OCH₃) and hydroxy (‑OH) groups at position 4 enhance inhibition compared to electron-withdrawing groups like bromo (‑Br) or trifluoromethyl (‑CF₃) .
  • Thioxo vs.

Crystallographic and Conformational Analysis

  • Ring Puckering : Pyrimidine rings in analogues exhibit puckering (e.g., flattened boat conformation), with deviations up to 0.224 Å from planarity . This conformational flexibility may enhance binding to biological targets.
  • Dihedral Angles : In thiazolo[3,2-a]pyrimidine derivatives, dihedral angles between fused rings (e.g., 80.94°) influence molecular stacking and crystal packing . The target compound’s 3,5-dimethylphenyl group may impose similar steric constraints.

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